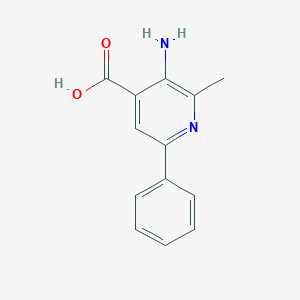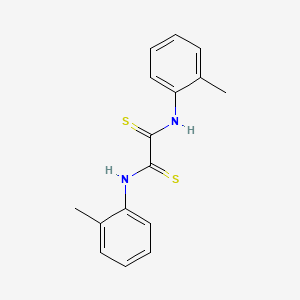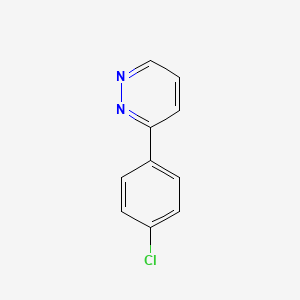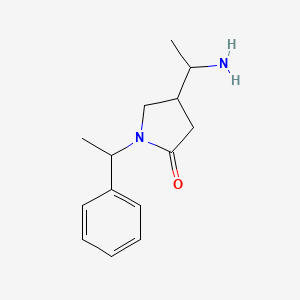![molecular formula C44H40N2 B12541389 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) CAS No. 799269-70-8](/img/structure/B12541389.png)
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole): is a complex organic compound with the molecular formula C52H56N2 and a molecular weight of 709.01 g/mol . This compound is known for its application in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) typically involves the following steps :
Starting Materials: The synthesis begins with 3,6-di-tert-butylcarbazole and 4,4’-dibromobiphenyl.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate (K2CO3), in a solvent like toluene.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
化学反応の分析
Types of Reactions
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) has several scientific research applications :
Chemistry: Used as a host material in OLEDs for efficient solution-processed red and green phosphorescent devices.
Medicine: Investigated for use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of high-resolution flexible displays and solid-state lighting.
作用機序
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) involves its ability to act as an efficient host material in OLEDs . The compound facilitates energy transfer processes, enhancing the emission efficiency of phosphorescent dyes. The molecular structure allows for effective charge transport and exciton formation, leading to high luminescence .
類似化合物との比較
Similar Compounds
- 4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl
- 1,3-Bis(N-carbazolyl)benzene
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
Uniqueness
Compared to similar compounds, 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) exhibits superior thermal stability and higher glass transition temperature, making it more suitable for high-performance OLED applications .
特性
CAS番号 |
799269-70-8 |
|---|---|
分子式 |
C44H40N2 |
分子量 |
596.8 g/mol |
IUPAC名 |
3-tert-butyl-9-[4-[4-(3-tert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C44H40N2/c1-43(2,3)31-19-25-41-37(27-31)35-11-7-9-13-39(35)45(41)33-21-15-29(16-22-33)30-17-23-34(24-18-30)46-40-14-10-8-12-36(40)38-28-32(44(4,5)6)20-26-42(38)46/h7-28H,1-6H3 |
InChIキー |
NMDKRQAIKKMMSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


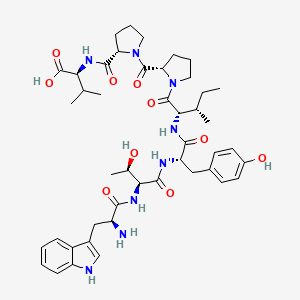
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
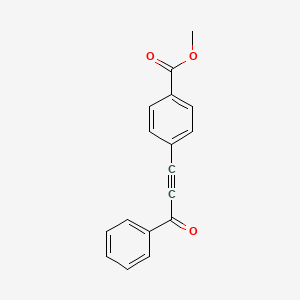
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)

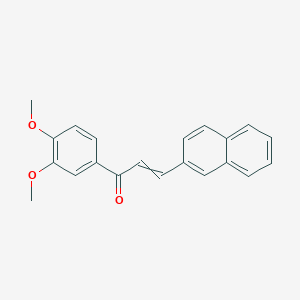
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
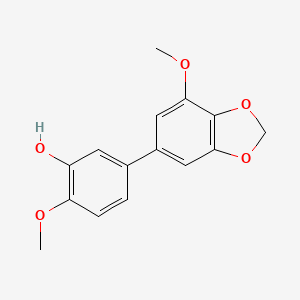
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
